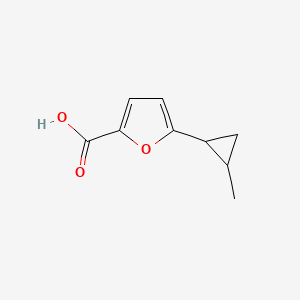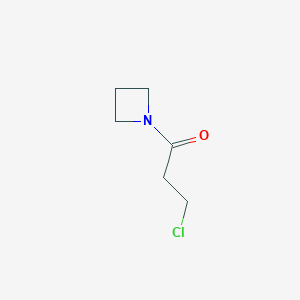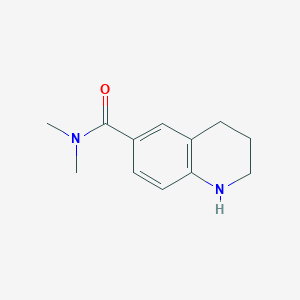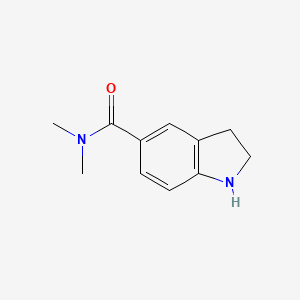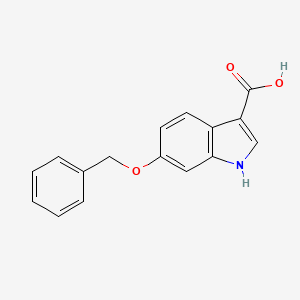
6-(benzyloxy)-1H-indole-3-carboxylic acid
Descripción general
Descripción
6-(benzyloxy)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-(benzyloxy)-1H-indole-3-carboxylic acid and its derivatives have been the subject of extensive research due to their significance in chemistry and potential biological applications. A study by Marchelli, Hutzinger, & Heacock (1969) details the synthesis of hydroxyindole-3-carboxylic acids, starting from benzyloxyindoles, emphasizing their importance in biology and medicine. This research also highlights the metabolic processes involving indole compounds in plants and animals.
Biological Activities and Applications
The biological activities of this compound derivatives have been a focus of various studies. Ren (2007) discusses the synthesis of furfuryl 6-benzyloxy-1H-indole-2-carboxylate derivatives and their inhibitory activities against Pyricularia oryzae, a plant pathogen (Ren, 2007). This research suggests potential agricultural applications in disease control. Additionally, Jain et al. (2005) explored the synthesis of 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, which are key intermediates for pharmacologically active compounds, indicating possible medicinal applications (Jain et al., 2005).
Advanced Materials and Sensor Applications
This compound derivatives have also found applications in advanced material science. Wan et al. (2014) reported a novel spiropyran that responds to extreme acid and alkali, with an "on-off-on" switch, indicating potential use in sensor technology and biological imaging under extreme pH conditions (Wan et al., 2014).
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound influences multiple pathways, potentially leading to a variety of downstream effects . More research is needed to map out these pathways and understand their implications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 6-(benzyloxy)-1H-indole-3-carboxylic acid interacts with its targets and exerts its effects . .
Propiedades
IUPAC Name |
6-phenylmethoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-9-17-15-8-12(6-7-13(14)15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTJFYMDTZJVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676505 | |
| Record name | 6-(Benzyloxy)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-74-9 | |
| Record name | 6-(Benzyloxy)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



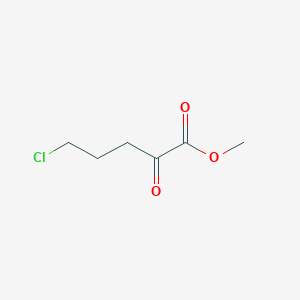
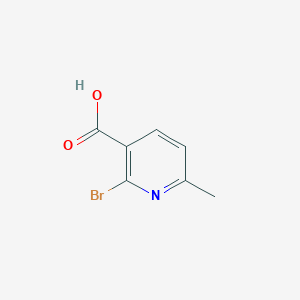

![2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1372946.png)

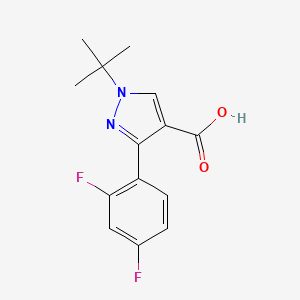
![2-[4-(Bromomethyl)phenoxymethyl]oxolane](/img/structure/B1372949.png)
